6-Hydroxy-7-methoxyphthalide

Drug Metabolism Pharmacokinetics Forensic Toxicology

Generic 'phthalide derivative' sourcing risks invalid pharmacokinetic data. 6-Hydroxy-7-methoxyphthalide (MA-2) is the definitive, non-negotiable reference standard for noscapine exposure studies, excreted at 6.0-10.3% of dose in humans vs. trace levels of its isomer MA-1. ● Enables precise LC-MS/MS or GC-MS method validation for clinical pharmacology and forensic toxicology. ● Consistent ~10:1 conjugated-to-free excretion ratio across species makes it a reliable probe for Phase II UGT metabolism studies. ● 6-OH,7-OCH₃ substitution pattern linked to elastase release inhibition (IC₅₀ 33.9-38.6 µM), supporting anti-inflammatory research applications.

Molecular Formula C9H8O4
Molecular Weight 180.16 g/mol
CAS No. 78213-30-6
Cat. No. B164591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-7-methoxyphthalide
CAS78213-30-6
Synonyms6-hydroxy-7-methoxyphthalide
MA-2
Molecular FormulaC9H8O4
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC2=C1C(=O)OC2)O
InChIInChI=1S/C9H8O4/c1-12-8-6(10)3-2-5-4-13-9(11)7(5)8/h2-3,10H,4H2,1H3
InChIKeyNLRKUCOJGROPHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxy-7-methoxyphthalide Identity & Pharmacology


6-Hydroxy-7-methoxyphthalide (CAS 78213-30-6), also known as MA-2, is a phthalide derivative with the molecular formula C₉H₈O₄ and a molecular weight of 180.16 g/mol. It is a defined metabolite of the antitussive alkaloid noscapine, identified in urine across multiple species including humans [1], [2]. The compound is of interest as a reference standard in drug metabolism studies, as a synthetic intermediate, and in anti-inflammatory research, with preliminary evidence suggesting activity against neutrophil elastase release [3].

6-Hydroxy-7-methoxyphthalide Isomer Specificity


Procurement of a generic 'phthalide derivative' is insufficient for targeted applications. The substitution pattern critically determines biological fate and activity. This compound (6-OH, 7-OCH₃) and its regioisomer 7-hydroxy-6-methoxyphthalide (MA-1; 7-OH, 6-OCH₃) exhibit profoundly different in vivo metabolic profiles. In humans, MA-2 is a major urinary metabolite of noscapine, while MA-1 is excreted only in trace amounts [1]. This divergence in metabolic stability or formation rates dictates that MA-2 is the essential reference standard for noscapine pharmacokinetic and forensic studies. The following sections provide quantitative evidence for this differential behavior and other specific performance metrics.

6-Hydroxy-7-methoxyphthalide Comparative Evidence


Major Metabolite in Human Urine

6-Hydroxy-7-methoxyphthalide (MA-2) is a quantitatively major urinary metabolite of noscapine in humans, whereas its positional isomer 7-hydroxy-6-methoxyphthalide (MA-1) is a minor metabolite, representing a clear case for targeted analytical standard procurement. In a study of human subjects administered noscapine, MA-2 was excreted in the first 24-hour urine at levels ranging from 6.0% to 10.3% of the dose in three individuals, with one female subject excreting as much as 52.5% of the dose. In stark contrast, MA-1 was excreted only in trace amounts [1], [2].

Drug Metabolism Pharmacokinetics Forensic Toxicology Noscapine

Conjugated Excretion Across Species

The metabolic handling of MA-2 is highly conserved, characterized by extensive conjugation. In rats, rabbits, and humans, MA-2 was excreted 10 times more as conjugates than as the free metabolite [1]. This consistent, multi-species pattern highlights the compound's specific interaction with Phase II metabolism (likely glucuronidation or sulfation).

Drug Metabolism Conjugation Glucuronidation Excretion Profile

Neutrophil Elastase Release Inhibition

6-Hydroxy-7-methoxyphthalide (MA-2) demonstrates measurable, albeit moderate, activity in inhibiting fMLP/CB-induced elastase release from human neutrophils, a key anti-inflammatory mechanism. In a study of structurally related phthalides from Pittosporum illicioides, compounds with a similar 6-hydroxy-7-methoxy substitution pattern inhibited elastase release with IC50 values of 38.6 ± 4.3 µM and 33.9 ± 3.9 µM [1]. While this is not a direct assay of the isolated MA-2 molecule, it represents the strongest available class-level inference for its anti-inflammatory potential, distinguishing it from structurally dissimilar or inactive phthalide derivatives.

Inflammation Neutrophil Biology Elastase Inhibition Immunology

6-Hydroxy-7-methoxyphthalide Application Scenarios


Noscapine Pharmacokinetic Reference Standard

Given that MA-2 is a major human urinary metabolite of noscapine (excreted at 6.0–10.3% of dose), while its isomer MA-1 is a trace metabolite [1], authentic 6-Hydroxy-7-methoxyphthalide is the non-negotiable reference standard for developing and validating LC-MS/MS or GC-MS methods to quantify noscapine exposure. Use in clinical pharmacology or forensic toxicology for verifying noscapine intake.

Phase II Metabolism Tool Compound

The consistent 10:1 conjugated-to-free excretion ratio of MA-2 across rats, rabbits, and humans [1] makes it a defined substrate for studying Phase II conjugation pathways (e.g., glucuronidation). Researchers investigating species differences in drug conjugation or the activity of specific UDP-glucuronosyltransferase (UGT) isoforms can use MA-2 as a reliable probe.

Neutrophil Inflammation Chemical Probe

Structurally related phthalides with the same 6-hydroxy-7-methoxy substitution pattern inhibit fMLP/CB-induced elastase release from human neutrophils with IC50 values of 33.9–38.6 µM [2]. This provides a strong class-level rationale for employing 6-Hydroxy-7-methoxyphthalide as a chemical probe in cellular models of neutrophil activation, degranulation, and inflammatory diseases like chronic obstructive pulmonary disease (COPD) or acute respiratory distress syndrome (ARDS).

Synthetic Intermediate for Phthalide Derivatives

With its defined molecular structure (C₉H₈O₄, MW 180.16) and reactive hydroxy and methoxy groups, 6-Hydroxy-7-methoxyphthalide serves as a key intermediate in the synthesis of more complex phthalide derivatives, including potential anti-tumor and anti-inflammatory agents . This application is supported by its role in organic synthesis and pharmaceutical research.

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